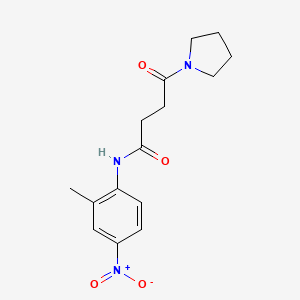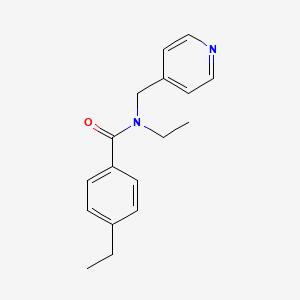![molecular formula C15H17NO4S B5334801 2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide](/img/structure/B5334801.png)
2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, THPDB, and it has been found to have several interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of THPDB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the body. This compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor and the adenosine A2A receptor. It has also been found to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
THPDB has been found to have several biochemical and physiological effects, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. This compound has been found to have neuroprotective effects, and it has also been shown to have anti-inflammatory and antioxidant properties. THPDB has also been found to have effects on the cardiovascular system, including its ability to regulate blood pressure and to improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
THPDB has several advantages for use in lab experiments, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. This compound is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to the use of THPDB in lab experiments, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving THPDB, including its potential use in the development of new drugs and therapies. This compound has been found to have several interesting properties, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. Further research is needed to fully understand the mechanism of action of THPDB and to explore its potential applications in scientific research. Some possible future directions for research involving THPDB include the development of new drugs for the treatment of neurological disorders, the study of its effects on the immune system, and the investigation of its potential as a therapeutic agent for cardiovascular disease.
Méthodes De Synthèse
The synthesis of THPDB involves several steps, including the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxy-2-(2-thienylmethyl)propan-1-ol to form the desired product. The synthesis of THPDB has been described in detail in several research papers, and it is a well-established method for producing this compound.
Applications De Recherche Scientifique
THPDB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to have several interesting properties, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors in the body. These properties make THPDB a promising candidate for further study, particularly in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2,6-dihydroxy-N-[2-(hydroxymethyl)-3-thiophen-2-ylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-9-10(7-11-3-2-6-21-11)8-16-15(20)14-12(18)4-1-5-13(14)19/h1-6,10,17-19H,7-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCGUMFNQTELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCC(CC2=CC=CS2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)


![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)
![4-benzyl-5-[1-(3-isoxazolylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5334743.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334744.png)


![4-({3-[(3-ethyl-4-methylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5334766.png)
![7-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334780.png)
![2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5334789.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5334792.png)
![3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5334797.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5334807.png)
